N-Phenylmethanimine N-oxide

Description

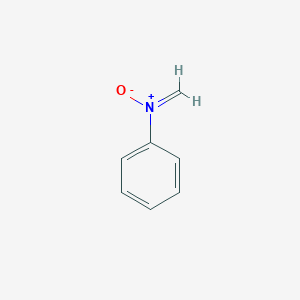

N-Phenylmethanimine N-oxide (CAS 3376-23-6), also known as α-Phenyl-N-methylnitrone, is a nitrone compound with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol . Structurally, it consists of a phenyl group attached to a methylene-imine oxide moiety. This compound is widely used in organic synthesis, particularly in [3+2] cycloaddition reactions for constructing five-membered heterocycles. Its IUPAC name, Methanamine, N-(phenylmethylene)-, N-oxide, reflects its functional groups and substitution pattern. The compound’s planar geometry and hydrogen-bonding capabilities influence its reactivity and crystalline packing .

Properties

CAS No. |

4745-47-5 |

|---|---|

Molecular Formula |

C7H7NO |

Molecular Weight |

121.14 g/mol |

IUPAC Name |

N-phenylmethanimine oxide |

InChI |

InChI=1S/C7H7NO/c1-8(9)7-5-3-2-4-6-7/h2-6H,1H2 |

InChI Key |

RQUUDWRETZBLHA-UHFFFAOYSA-N |

Canonical SMILES |

C=[N+](C1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, phenylmethanimine is dissolved in glacial acetic acid under stirring, followed by dropwise addition of aqueous hydrogen peroxide (10–15% w/w). The mixture is heated to 70–75°C for 3–4 hours, facilitating oxidation of the imine nitrogen. Critical parameters include:

- Temperature Control : Elevated temperatures (70–75°C) enhance reaction rates but require careful monitoring to prevent over-oxidation or decomposition.

- Stoichiometry : A 1:1 molar ratio of phenylmethanimine to H₂O₂ ensures complete oxidation, though excess oxidant (1.5–2.0 equivalents) may improve yields in moisture-sensitive systems.

- Acid Catalysis : Glacial acetic acid acts as both solvent and catalyst, protonating the imine nitrogen to increase electrophilicity and facilitate peroxide attack.

Workup and Purification

Post-reaction, glacial acetic acid is removed via vacuum distillation (-0.06 to -0.08 MPa) at 60–70°C. The residue is neutralized with saturated sodium carbonate (pH 8–9), precipitating the N-oxide. Subsequent recrystallization from water or ethanol yields the pure product, with final drying under reduced pressure (30–40°C) ensuring stability.

Table 1: Optimized Conditions for N-Oxide Synthesis via H₂O₂/Acetic Acid

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 70–75°C | Maximizes conversion; minimizes side reactions |

| H₂O₂ Concentration | 10–15% (w/w) | Balances reactivity and safety |

| Reaction Time | 3–4 hours | Ensures complete oxidation |

| Neutralization pH | 8–9 | Precipitates product; avoids hydrolysis |

| Drying Temperature | 30–40°C | Preserves thermal stability |

Mechanistic Considerations

The oxidation of phenylmethanimine to its N-oxide proceeds through a two-step electrophilic mechanism:

Protonation and Peroxide Attack : Acetic acid protonates the imine nitrogen, increasing its susceptibility to nucleophilic attack by hydrogen peroxide.

$$

\text{Ph-CH=NH} + \text{H⁺} \rightarrow \text{Ph-CH=NH₂⁺} \quad \text{(Rate-determining step)}

$$

$$

\text{Ph-CH=NH₂⁺} + \text{HO-O⁻} \rightarrow \text{Ph-CH=N-OH} + \text{H₂O} \quad

$$Tautomerization and Stabilization : The initial hydroxylamine intermediate tautomerizes to the thermodynamically favored N-oxide form:

$$

\text{Ph-CH=N-OH} \leftrightarrow \text{Ph-CH=N-O} \quad

$$

Challenges and Limitations

Hydrolytic Instability

N-Phenylmethanimine N-oxide exhibits marked sensitivity to moisture, undergoing hydrolysis to benzaldehyde and hydroxylamine under aqueous conditions:

$$

\text{Ph-CH=N-O} + \text{H₂O} \rightarrow \text{Ph-CHO} + \text{NH₂OH} \quad

$$

This necessitates anhydrous workup protocols and inert-atmosphere storage.

Isomeric Purity

The E/Z configuration of the parent imine influences N-oxide stereochemistry. Gas-phase synthesis (via vacuum pyrolysis) favors the E-isomer, while solution-phase methods yield mixtures requiring chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

N-Phenylmethanimine N-oxide undergoes various types of chemical reactions, including:

Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with dipolarophiles to form five-membered heterocycles.

Elimination Reactions: In the Cope elimination, this compound acts as a base, leading to the formation of alkenes.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct are commonly used for the oxidation of N-phenylmethanimine to its N-oxide form.

Reaction Conditions: Cycloaddition reactions typically require mild to moderate temperatures, while elimination reactions may require heating to around 160°C.

Major Products

Cycloaddition Products: Five-membered heterocycles are the major products of [3+2] cycloaddition reactions.

Elimination Products: Alkenes and substituted hydroxylamines are the major products of the Cope elimination.

Scientific Research Applications

Based on the search results, there seems to be some confusion in the query regarding the compound name. The query asks for information on "N-Phenylmethanimine N-oxide," but the search results mainly provide information on phenylmethanimine and amine oxides. This compound is not explicitly mentioned. However, N-oxides are also known as amine oxides .

Here's what can be gathered from the search results:

Chemical Reactions involving Phenylmethanimine

- Oxidation: Can be oxidized to form corresponding oxides, such as N-methyl-1-phenylmethanimine oxide.

- Reduction: Reduction typically yields primary amines.

- Substitution: Can participate in nucleophilic substitution reactions, where the imine nitrogen acts as a nucleophile.

- Cycloaddition: Capable of undergoing [3+2] cycloaddition reactions with dipolarophiles like bicyclopropylidene, forming five-membered heterocycles. N-methyl-1-phenylmethanimine oxide can participate in cycloaddition reactions .

N-methyl-1-phenylmethanimine oxide

N-methyl-1-phenylmethanimine oxide can be synthesized using a tetrahedral capsule as a nanoreactor in water .

Spectroscopic data:

Mechanism of Action

The mechanism of action of N-Phenylmethanimine N-oxide in cycloaddition reactions involves the formation of a zwitterionic intermediate. The global electronic flux from the nucleophilic dipolarophile to the electrophilic nitrone facilitates the reaction . In the Cope elimination, the N-oxide acts as a base, abstracting a proton and leading to the formation of an alkene .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of N-Oxide Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| N-Phenylmethanimine N-oxide | C₈H₉NO | 135.16 | 3376-23-6 | Phenyl, methylene-imine oxide |

| Voriconazole N-oxide | C₁₆H₁₄F₃N₅O₂ | 379.31 | N/A | Triazole, fluorophenyl substituent |

| Trimethylamine N-oxide (TMAO) | C₃H₉NO | 75.11 | 1184-78-7 | Trimethylamine backbone |

| 5-Methoxy DMT N-oxide | C₁₃H₁₈N₂O₂ | 234.30 | 4006-02-4 | Indole, methoxy, dimethylamino groups |

| Orphenadrine N-oxide | C₁₈H₂₃NO₂ | 285.38 | 29215-00-7 | Diphenylmethoxy, dimethylamino oxide |

| Chlorpromazine N-oxide | C₁₇H₁₉ClN₂OS | 334.86 | N/A | Phenothiazine, chlorophenyl substituent |

Key Observations :

- This compound is simpler in structure compared to drug-derived N-oxides like Voriconazole N-oxide or Chlorpromazine N-oxide , which contain bulky heterocyclic groups .

- Trimethylamine N-oxide (TMAO) is a small, endogenous metabolite linked to cardiovascular diseases, contrasting with synthetic N-oxides used in pharmaceuticals .

Key Observations :

- This compound lacks direct biological activity but is critical in synthesizing bioactive molecules, unlike TMAO or Voriconazole N-oxide , which are biomarkers or drug metabolites .

- Chlorpromazine N-oxide undergoes extensive hepatic metabolism, while Pyrilamine N-oxide shows reduced tissue accumulation, highlighting metabolic diversity among N-oxides .

Crystallographic and Reactivity Comparisons

- Crystal Packing : this compound forms layered structures via C–H···O hydrogen bonds and π-π interactions, similar to pyrazole-based N-oxides (e.g., C₂₂H₁₇N₃O) but with simpler stacking motifs .

- Reactivity : The methylene-imine oxide group in this compound facilitates cycloaddition reactions, whereas TMAO participates in osmoregulation and protein stabilization .

Q & A

Q. Advanced

- Use OCT1-knockout mammalian cell lines (e.g., HEK293) to test transporter dependency. Compare uptake in wild-type vs. knockout models via LC-MS intracellular quantification .

- Perform competitive inhibition assays with known OCT1 substrates (e.g., sorafenib) to identify shared transport pathways.

- For in vivo relevance, profile pharmacokinetics in Oct1-deficient murine models to assess hepatic and plasma distribution .

How should researchers validate the microbial origin of N-oxide metabolites in microbiome studies?

Q. Advanced

- Combine germ-free animal models with stable isotope tracing (e.g., 13C-labeled precursors) to track microbial conversion.

- Use metagenomic sequencing to correlate metabolite levels with microbial taxa (e.g., Clostridium spp. for TMAO production).

- Apply Spearman’s rank correlation to statistically link metabolite concentrations with microbial abundance across cohorts .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal contact.

- Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .

- Follow H303/H313/H333 safety codes: avoid dust generation and implement emergency rinsing stations .

What structural features of this compound influence its pharmacokinetic behavior, and how can these be modeled?

Q. Advanced

- The N-oxide group enhances solubility but may reduce membrane permeability. Use PAMPA assays to predict passive diffusion.

- Model plasma protein binding via equilibrium dialysis and correlate with logP values.

- Apply QSAR models incorporating electronic parameters (e.g., Hammett constants) to predict metabolic stability and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.